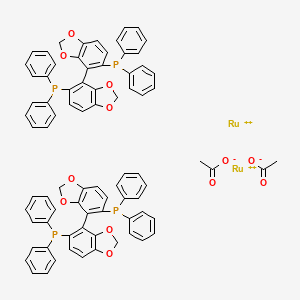
(1,10-PHENANTHROLINE)BIS(TRIPHENYLPHOSPHINE)COPPER (I) NITRATE DICHLOROMETHANE ADDUCT
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1,10-PHENANTHROLINE)BIS(TRIPHENYLPHOSPHINE)COPPER (I) NITRATE DICHLOROMETHANE ADDUCT is a complex compound that combines copper in its +1 oxidation state with 1,10-phenanthroline-1,10-diide, triphenylphosphanium, and nitrate
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1,10-PHENANTHROLINE)BIS(TRIPHENYLPHOSPHINE)COPPER (I) NITRATE DICHLOROMETHANE ADDUCT typically involves the reaction of copper(I) salts with 1,10-phenanthroline-1,10-diide and triphenylphosphanium in the presence of nitrate ions. The reaction conditions often include:
Solvent: Common solvents used include acetonitrile or ethanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Reaction Time: The reaction time can vary from a few hours to overnight, depending on the specific conditions and desired yield.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes, ensuring purity, and implementing safety measures for handling copper compounds and organic ligands.
化学反应分析
Types of Reactions
(1,10-PHENANTHROLINE)BIS(TRIPHENYLPHOSPHINE)COPPER (I) NITRATE DICHLOROMETHANE ADDUCT can undergo various types of chemical reactions, including:
Oxidation: The copper(I) center can be oxidized to copper(II) under appropriate conditions.
Reduction: The compound can participate in reduction reactions, particularly in the presence of reducing agents.
Substitution: Ligand substitution reactions can occur, where the 1,10-phenanthroline-1,10-diide or triphenylphosphanium ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, oxygen, or other oxidizing agents can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or other reducing agents can facilitate reduction reactions.
Solvents: Acetonitrile, ethanol, or other polar solvents are commonly used.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield copper(II) complexes, while reduction may regenerate the copper(I) state.
科学研究应用
Chemistry
In chemistry, this compound is used as a catalyst in various organic reactions, including coupling reactions and polymerization processes. Its unique coordination environment allows for selective activation of substrates.
Biology
In biological research, (1,10-PHENANTHROLINE)BIS(TRIPHENYLPHOSPHINE)COPPER (I) NITRATE DICHLOROMETHANE ADDUCT has been studied for its potential antimicrobial properties.
Medicine
In medicine, this compound is being explored for its potential anticancer properties. Studies have shown that it can induce oxidative stress in cancer cells, leading to cell death .
Industry
In industrial applications, this compound can be used in the development of new materials with unique electronic and photophysical properties. It is also being investigated for its potential use in sensors and electronic devices .
作用机制
The mechanism of action of (1,10-PHENANTHROLINE)BIS(TRIPHENYLPHOSPHINE)COPPER (I) NITRATE DICHLOROMETHANE ADDUCT involves its interaction with biological molecules such as DNA and proteins. The copper center can participate in redox reactions, generating reactive oxygen species that induce oxidative stress. This leads to damage to cellular components, ultimately resulting in cell death .
相似化合物的比较
Similar Compounds
Copper(II)-1,10-phenanthroline complexes: These compounds also involve copper and 1,10-phenanthroline ligands but differ in the oxidation state of copper.
Silver(I)-1,10-phenanthroline complexes: Similar to copper complexes, but with silver as the central metal.
Copper(I)-triphenylphosphine complexes: These compounds involve copper and triphenylphosphine ligands but may not include 1,10-phenanthroline.
Uniqueness
(1,10-PHENANTHROLINE)BIS(TRIPHENYLPHOSPHINE)COPPER (I) NITRATE DICHLOROMETHANE ADDUCT is unique due to its combination of ligands and the specific coordination environment around the copper center. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
IUPAC Name |
copper(1+);1,10-phenanthroline-1,10-diide;triphenylphosphanium;nitrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C18H15P.C12H8N2.Cu.NO3/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;;2-1(3)4/h2*1-15H;1-8H;;/q;;-2;+1;-1/p+2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPMKFCYKZPMCLZ-UHFFFAOYSA-P |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=C[N-]C2=C3C(=CC=C[N-]3)C=CC2=C1.[N+](=O)([O-])[O-].[Cu+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H40CuN3O3P2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
832.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



RUTHENIUM(II) CHLORIDE](/img/structure/B8117779.png)


![(1R,2R)-1,2-diphenylethane-1,2-diamine;[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane;ruthenium(2+);dichloride](/img/structure/B8117807.png)
![Dichloro[(S)-(-)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl][(1S,2S)-(-)-1,2-diphenylethylenediamine]ruthenium(II)](/img/structure/B8117809.png)
![[1-(3,4-dichloro-2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane;(1R,2R)-1,2-diphenylethane-1,2-diamine;ruthenium(2+)](/img/structure/B8117815.png)





